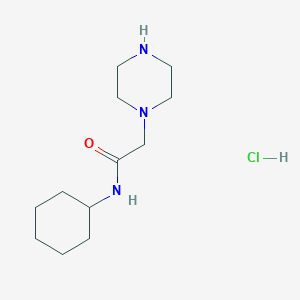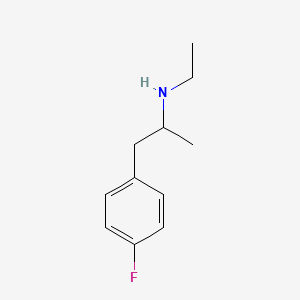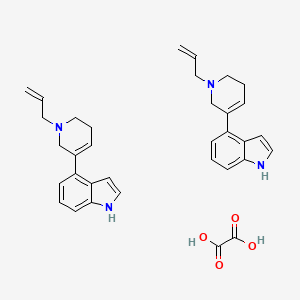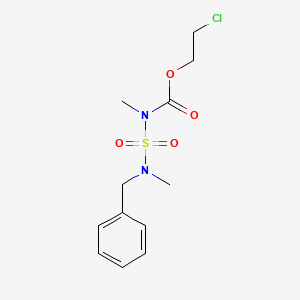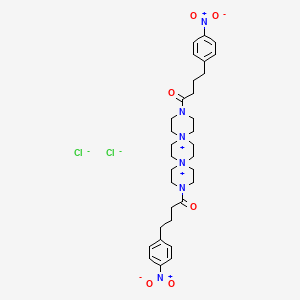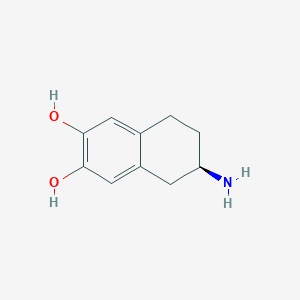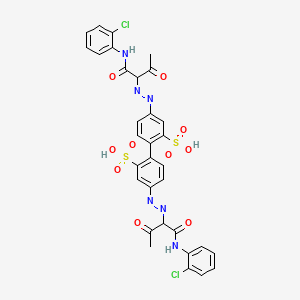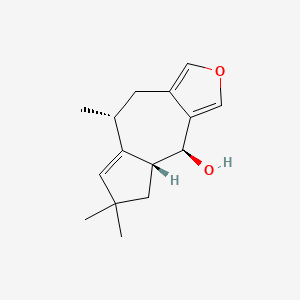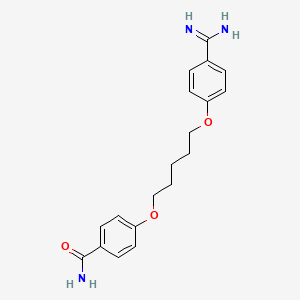![molecular formula C41H26N4O11 B12772017 1,3-Diisocyanato-2-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene CAS No. 152187-64-9](/img/structure/B12772017.png)
1,3-Diisocyanato-2-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzophenonetetracarboxylic dianhydride, toluenediisocyanate, and methylenediphenyldiisocyanate polyimide is a complex polymeric material known for its exceptional thermal stability, mechanical strength, and chemical resistance. This compound is widely used in various industrial applications, including electronics, aerospace, and automotive industries, due to its robust properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzophenonetetracarboxylic dianhydride, toluenediisocyanate, and methylenediphenyldiisocyanate polyimide typically involves the following steps:
-
Preparation of Benzophenonetetracarboxylic Dianhydride
-
Preparation of Polyimide
- The polyimide is synthesized by reacting benzophenonetetracarboxylic dianhydride with diamines such as toluenediisocyanate and methylenediphenyldiisocyanate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this polyimide involves large-scale reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The process may also involve the use of catalysts to enhance the reaction rate and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
- The polyimide can undergo oxidation reactions, especially at high temperatures, leading to the formation of carbonyl and carboxyl groups.
-
Reduction
- Reduction reactions are less common but can occur under specific conditions, leading to the formation of amine groups.
-
Substitution
- The polyimide can undergo substitution reactions where functional groups on the polymer chain are replaced by other groups, altering its properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents.
Major Products Formed
Oxidation: Formation of carbonyl and carboxyl groups.
Reduction: Formation of amine groups.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Benzophenonetetracarboxylic dianhydride, toluenediisocyanate, and methylenediphenyldiisocyanate polyimide have numerous applications in scientific research:
-
Chemistry
- Used as a precursor for the synthesis of advanced materials with tailored properties.
- Employed in the development of high-performance coatings and adhesives.
-
Biology
- Utilized in the fabrication of biocompatible materials for medical devices and implants.
-
Medicine
- Investigated for use in drug delivery systems due to its stability and compatibility with various drugs.
-
Industry
- Widely used in the electronics industry for the production of flexible circuits and insulating materials.
- Applied in the aerospace industry for the manufacture of lightweight, high-strength components.
Mécanisme D'action
The mechanism of action of this polyimide involves its ability to form strong intermolecular interactions, such as hydrogen bonding and van der Waals forces, which contribute to its high thermal stability and mechanical strength. The presence of aromatic rings and imide groups in the polymer chain enhances its rigidity and resistance to chemical degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyromellitic Dianhydride: Another aromatic dianhydride used in the synthesis of polyimides with similar thermal and mechanical properties.
3,3’,4,4’-Biphenyltetracarboxylic Dianhydride: Known for its high thermal stability and used in high-performance polymers.
Ethylenediaminetetraacetic Dianhydride: Utilized in the synthesis of polyimides with good solubility and processability.
Uniqueness
Benzophenonetetracarboxylic dianhydride, toluenediisocyanate, and methylenediphenyldiisocyanate polyimide is unique due to its combination of high thermal stability, mechanical strength, and chemical resistance. The presence of both toluenediisocyanate and methylenediphenyldiisocyanate in the polymer chain provides a balance of flexibility and rigidity, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
152187-64-9 |
|---|---|
Formule moléculaire |
C41H26N4O11 |
Poids moléculaire |
750.7 g/mol |
Nom IUPAC |
1,3-diisocyanato-2-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene |
InChI |
InChI=1S/C17H6O7.C15H14N2O2.C9H6N2O2/c18-13(7-1-3-9-11(5-7)16(21)23-14(9)19)8-2-4-10-12(6-8)17(22)24-15(10)20;18-12-16-14(7-3-1-4-8-14)11-15(17-13-19)9-5-2-6-10-15;1-7-8(10-5-12)3-2-4-9(7)11-6-13/h1-6H;1-7,9H,8,10-11H2;2-4H,1H3 |
Clé InChI |
FDKNWAHZPDJNBI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1N=C=O)N=C=O.C1C=CC=CC1(CC2(CC=CC=C2)N=C=O)N=C=O.C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O |
Numéros CAS associés |
152187-64-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



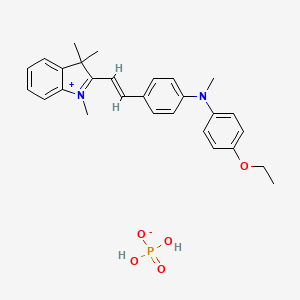
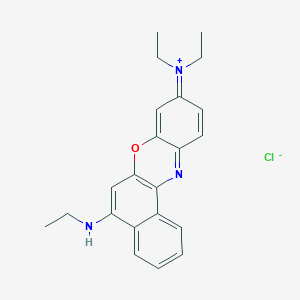
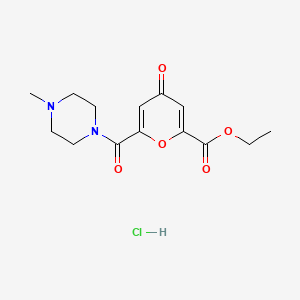
![methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid](/img/structure/B12771957.png)
